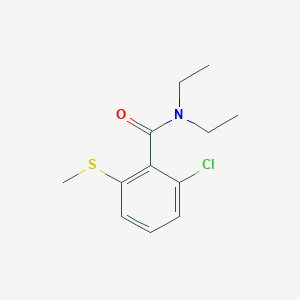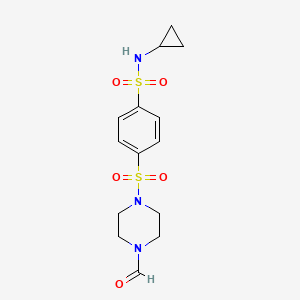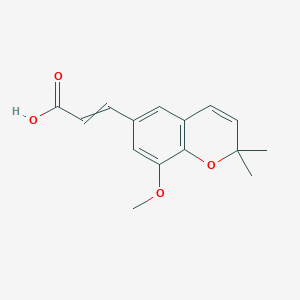
lithium;1,2,4-trifluorobenzene-5-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1,2,4-trifluorobenzene-5-ide is a compound that combines lithium with 1,2,4-trifluorobenzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1,2,4-trifluorobenzene involves several steps. One common method includes the hydrogenation reduction of 2,4-dinitrofluorobenzene to obtain 2,4-diaminofluorobenzene. This intermediate then undergoes a diazotization reaction with an aqueous solution of fluoroboric acid and sodium nitrite to form a diazonium fluoroborate intermediate. Finally, heating and decomposing this intermediate yields 1,2,4-trifluorobenzene .
Industrial Production Methods
Industrial production methods for 1,2,4-trifluorobenzene typically involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trifluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: Common reagents include halogens and other electrophiles.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, leading to different products.
Common Reagents and Conditions
Halogenation: Using halogens like chlorine or bromine under controlled conditions.
Oxidation: Employing oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Utilizing reducing agents like lithium aluminum hydride or hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce various halogenated derivatives of 1,2,4-trifluorobenzene .
Applications De Recherche Scientifique
1,2,4-Trifluorobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1,2,4-trifluorobenzene involves its interaction with various molecular targets. For instance, in lithium-ion batteries, it acts as an electrolyte additive, producing a lithium fluoride-rich solid electrolyte interface. This interface enhances the thermal stability and performance of the battery by preventing the formation of hydrogen fluoride, which can damage the cathode .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trifluorobenzene: Another trifluorobenzene isomer with similar applications in lithium-ion batteries.
1,4-Difluorobenzene: A related compound with different fluorine substitution patterns.
Uniqueness
1,2,4-Trifluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high thermal stability and specific chemical interactions .
Propriétés
Numéro CAS |
631899-54-2 |
|---|---|
Formule moléculaire |
C6H2F3Li |
Poids moléculaire |
138.0 g/mol |
Nom IUPAC |
lithium;1,2,4-trifluorobenzene-5-ide |
InChI |
InChI=1S/C6H2F3.Li/c7-4-1-2-5(8)6(9)3-4;/h2-3H;/q-1;+1 |
Clé InChI |
XUXZGIJESKIUSD-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=[C-]C(=CC(=C1F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12571650.png)
![3-Chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzene-1-sulfonyl chloride](/img/structure/B12571655.png)



![methyl (2R,3R)-2-[(3-cyanophenyl)methyl]-3-[(4-pyridin-4-ylbenzoyl)amino]butanoate](/img/structure/B12571692.png)
![tert-Butyl [3-(morpholin-4-yl)propyl]carbamate](/img/structure/B12571695.png)
![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl-](/img/structure/B12571706.png)

![(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B12571713.png)


![1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione](/img/structure/B12571726.png)
